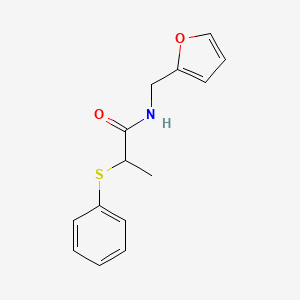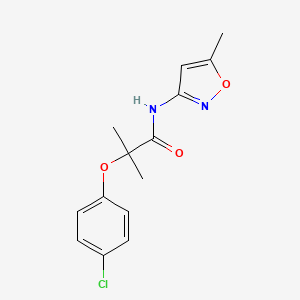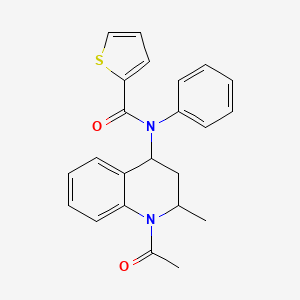![molecular formula C19H20N2O3 B3937747 (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3937747.png)
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
描述
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as MPPP, is a synthetic compound that belongs to the class of phenylacetone derivatives. It has been widely used in scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to produce a range of biochemical and physiological effects. It has been found to reduce seizures in animal models of epilepsy, as well as to reduce pain and inflammation. In addition, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
实验室实验的优点和局限性
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, it exhibits a range of potential therapeutic effects that make it a valuable tool for investigating the underlying mechanisms of neurological disorders.
However, there are also some limitations associated with the use of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in lab experiments. For example, it has been shown to exhibit some toxic effects at high doses, which may limit its use in certain experimental settings. In addition, the exact mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone. One area of interest is the development of more selective and potent derivatives of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone that may exhibit improved therapeutic properties. In addition, further studies are needed to better understand the mechanism of action of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and its potential therapeutic applications. Finally, more research is needed to investigate the potential toxic effects of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and to develop strategies to minimize these effects in experimental settings.
Conclusion:
In conclusion, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease. While there are some limitations associated with its use in lab experiments, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone remains a valuable tool for investigating the underlying mechanisms of these disorders. Further research is needed to fully understand the potential therapeutic applications of (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and to develop more selective and potent derivatives of this compound.
科学研究应用
(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, (4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
属性
IUPAC Name |
(4-methylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-7-15(8-6-14)19(22)16-9-10-17(18(13-16)21(23)24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMVOWAAGHWQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937678.png)
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3937680.png)

![N,N-diallyl-6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937690.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3937707.png)


![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-(trifluoromethyl)cyclopropanecarboxamide](/img/structure/B3937715.png)
![4-[(3-bromo-5-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937718.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3937730.png)

![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3937744.png)

